Scaffold & Binding Mode vs. 5Z-7-Oxozeaenol
Tak1-IN-4 (Compound 14) belongs to a substituted benzimidazole series as disclosed in patent US20180105500A1 [1], whereas 5Z-7-oxozeaenol is a fungal-derived resorcylic lactone natural product that acts as an irreversible covalent inhibitor of TAK1 [2]. Tak1-IN-4 does not contain the electrophilic warhead characteristic of irreversible inhibitors, suggesting a reversible binding mode. This fundamental mechanistic difference—reversible vs. irreversible inhibition—directly impacts experimental design regarding washout studies, target engagement duration, and off-target accumulation kinetics.
| Evidence Dimension | Binding mode and chemical scaffold classification |
|---|---|
| Target Compound Data | Substituted benzimidazole scaffold; no covalent warhead identified; reversible inhibition inferred |
| Comparator Or Baseline | 5Z-7-oxozeaenol: resorcylic lactone scaffold; irreversible covalent inhibitor of TAK1 |
| Quantified Difference | Not applicable; categorical difference in binding mechanism |
| Conditions | Chemical structure analysis and binding mechanism classification from patent disclosure and literature |
Why This Matters
The reversible binding mode of Tak1-IN-4 enables washout experiments and acute modulation studies that are precluded by the irreversible covalent binding of 5Z-7-oxozeaenol.
- [1] Derbyshire E, et al. Novel inhibitors of transforming growth factor kinase and methods of use thereof. Patent US20180105500A1, 2018. View Source
- [2] Probes & Drugs Portal. (5Z)-7-Oxozeaenol (PD015661) Compound Page. View Source
